![molecular formula C12H11BrN4O2 B8620771 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide](/img/structure/B8620771.png)
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide
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Overview
Description
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a bromine atom, a methoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate can then undergo further reactions to introduce the methoxy and carboxamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation, can be employed . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its functional groups.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-N-(6-methoxypyridin-3-yl)nicotinamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine and methoxy groups can also affect the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromopyridine: Shares the amino and bromine functional groups but lacks the methoxy and carboxamide groups.
5-bromo-2-methoxypyridine: Contains the bromine and methoxy groups but lacks the amino and carboxamide groups.
2-amino-6-bromopyridine: Similar structure but with the bromine atom in a different position.
Properties
Molecular Formula |
C12H11BrN4O2 |
---|---|
Molecular Weight |
323.15 g/mol |
IUPAC Name |
2-amino-5-bromo-N-(6-methoxypyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O2/c1-19-10-3-2-8(6-15-10)17-12(18)9-4-7(13)5-16-11(9)14/h2-6H,1H3,(H2,14,16)(H,17,18) |
InChI Key |
XHTZECPADAGUPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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